molecular formula C11H17Cl2N3 B1532244 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1305712-10-0

2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1532244
CAS No.: 1305712-10-0
M. Wt: 262.18 g/mol
InChI Key: DAFAKTQYEPWGHS-UHFFFAOYSA-N
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Description

“2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1305712-10-0 . It has a molecular weight of 262.18 . The IUPAC name for this compound is 2-(1,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3.2ClH/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2;;/h3-4,7H,5-6,12H2,1-2H3;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Chemical Diversity

Compounds with structures related to "2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride" have been utilized as starting materials in alkylation and ring closure reactions, contributing to the generation of structurally diverse compound libraries. These synthetic routes enable the exploration of novel chemical entities with potential applications in drug discovery and material science Roman, 2013.

Fluorescence and Chromic Materials

Certain derivatives of similar compounds exhibit unique optical properties, such as fluorescence and mechano-chromic activity, making them suitable for applications in sensing, imaging, and as security inks. The ability to undergo reversible color changes under different stimuli, such as mechanical force or pH changes, highlights their potential in developing smart materials and optical sensors Lu & Xia, 2016.

Corrosion Inhibition

Benzothiazole derivatives related to the query compound have shown significant efficacy in inhibiting corrosion of metals in acidic environments. These findings are crucial for the development of safer and more effective corrosion inhibitors, which have important applications in industrial maintenance and prolonging the lifespan of metal infrastructure Salarvand et al., 2017.

Analytical Chemistry

Derivatives of the compound have been developed as dual-sensitive probes for the detection of amines, combining fluorescence detection with mass spectrometry. This innovative approach enhances the sensitivity and specificity of analytical methods, crucial for environmental monitoring and quality control in various industries You et al., 2010.

Polymer Modification

Research involving the modification of hydrogels with amine compounds, including those related to the compound of interest, demonstrates potential applications in the development of materials with improved properties such as enhanced thermal stability and biocompatibility. These modified polymers could find applications in medical devices, drug delivery systems, and tissue engineering Aly & El-Mohdy, 2015.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2-(1,5-dimethylbenzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2;;/h3-4,7H,5-6,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFAKTQYEPWGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

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